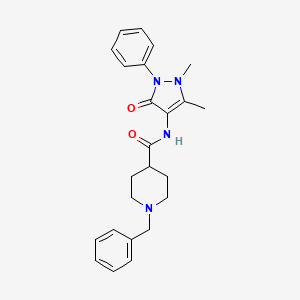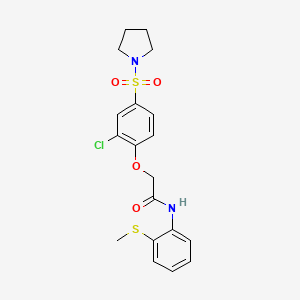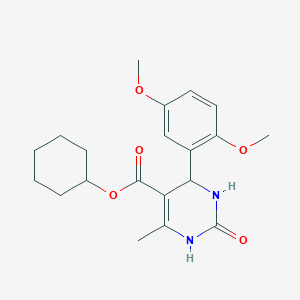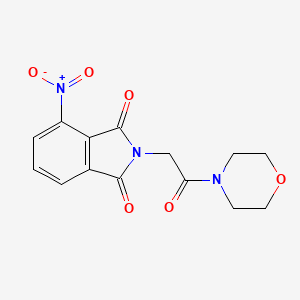![molecular formula C18H28N2O3S B5077147 N-[4-(cyclohexylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5077147.png)
N-[4-(cyclohexylsulfamoyl)phenyl]-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(cyclohexylsulfamoyl)phenyl]-3,3-dimethylbutanamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclohexylsulfamoyl group attached to a phenyl ring, which is further connected to a 3,3-dimethylbutanamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-3,3-dimethylbutanamide typically involves the following steps:
Formation of the Cyclohexylsulfamoyl Group: This step involves the reaction of cyclohexylamine with a sulfonyl chloride derivative to form the cyclohexylsulfamoyl group.
Attachment to the Phenyl Ring: The cyclohexylsulfamoyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the 3,3-Dimethylbutanamide Moiety: The final step involves the attachment of the 3,3-dimethylbutanamide moiety to the phenyl ring through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(cyclohexylsulfamoyl)phenyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-[4-(cyclohexylsulfamoyl)phenyl]-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-(cyclohexylsulfamoyl)phenyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The cyclohexylsulfamoyl group may interact with enzymes or receptors, modulating their activity. The phenyl ring and 3,3-dimethylbutanamide moiety may contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(cyclohexylsulfamoyl)phenyl]acetamide
- N-[4-(cyclopentylsulfamoyl)phenyl]-3,3-dimethylbutanamide
- N-[4-(heptylsulfamoyl)phenyl]-3,3-dimethylbutanamide
Uniqueness
N-[4-(cyclohexylsulfamoyl)phenyl]-3,3-dimethylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclohexylsulfamoyl group and the 3,3-dimethylbutanamide moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Eigenschaften
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-18(2,3)13-17(21)19-14-9-11-16(12-10-14)24(22,23)20-15-7-5-4-6-8-15/h9-12,15,20H,4-8,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLSDRAUBHPUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B5077072.png)


![2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B5077088.png)


![3-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5077113.png)
![2-(6-bromo-2-methoxy-1-naphthyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5077119.png)
![[1-[(2,5-Difluorophenyl)methyl]piperidin-2-yl]methanol](/img/structure/B5077128.png)
![3-methyl-6-(3-{1-[3-(3-pyridinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyridazine](/img/structure/B5077139.png)
![[1-(1-Ethylpiperidin-4-yl)piperidin-3-yl]methanol](/img/structure/B5077154.png)
![N-[4-(acetylamino)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5077162.png)

![N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5077175.png)
